![molecular formula C20H25NO2 B2819549 1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE CAS No. 375348-11-1](/img/structure/B2819549.png)
1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE
Overview
Description
1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its intricate structure and reactivity make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the indole moiety: This step involves the reaction of the bicyclic core with an indole derivative under specific conditions to introduce the indole group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxomethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a precursor in various chemical reactions.
2,3,3-Trimethyltricyclo[2.2.1.02,6]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
Uniqueness
1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE is unique due to its combination of a bicyclic core and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,7,7-trimethyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13-11-14-7-5-6-8-15(14)21(13)17(23)20-10-9-19(4,16(22)12-20)18(20,2)3/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCZEJKEPKONPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C34CCC(C3(C)C)(C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2819470.png)
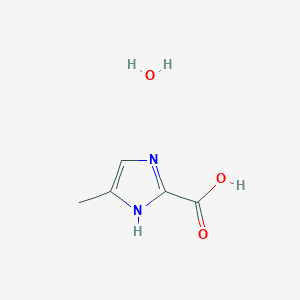
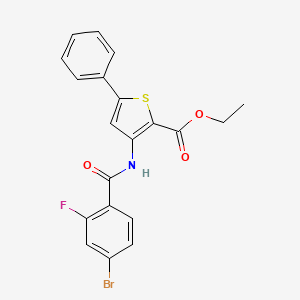
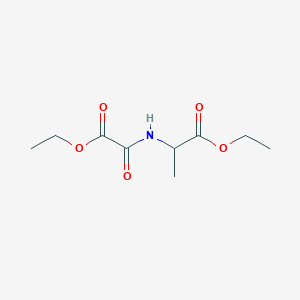
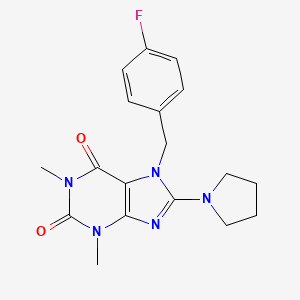
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)
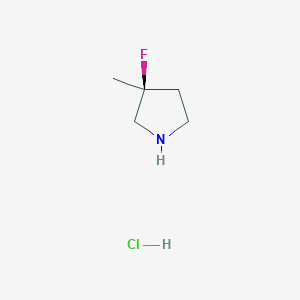
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2819478.png)
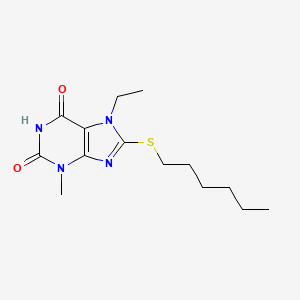
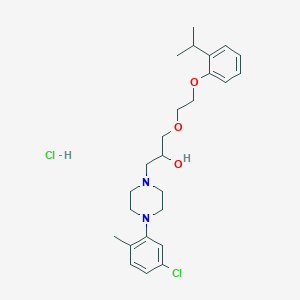
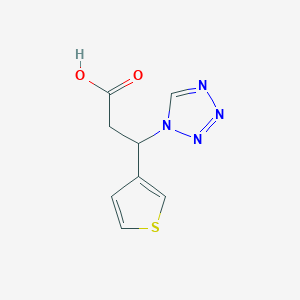
![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)
